Methyl 4-benzyloxy-2-fluorobenzoate

Chemical Synthesis Intermediate Purity Procurement Specification

Methyl 4-benzyloxy-2-fluorobenzoate (CAS 1221179-04-9; molecular formula C15H13FO3; molecular weight 260.26 g/mol) is a fluorinated benzoate ester building block. It is characterized by a methyl ester at C1, a fluorine substituent ortho to the ester at C2, and a benzyl-protected phenol at C4 (para to the ester).

Molecular Formula C15H13FO3
Molecular Weight 260.264
CAS No. 1221179-04-9
Cat. No. B581413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-benzyloxy-2-fluorobenzoate
CAS1221179-04-9
SynonymsMethyl 4-benzyloxy-2-fluorobenzoate
Molecular FormulaC15H13FO3
Molecular Weight260.264
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F
InChIInChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeySLDWWTLOLSEPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-benzyloxy-2-fluorobenzoate CAS 1221179-04-9: Technical Baseline and Intermediate Classification


Methyl 4-benzyloxy-2-fluorobenzoate (CAS 1221179-04-9; molecular formula C15H13FO3; molecular weight 260.26 g/mol) is a fluorinated benzoate ester building block . It is characterized by a methyl ester at C1, a fluorine substituent ortho to the ester at C2, and a benzyl-protected phenol at C4 (para to the ester). The compound is primarily employed as a protected synthetic intermediate in pharmaceutical and agrochemical research, enabling downstream functional group manipulations after selective benzyl deprotection . Its physical properties—including a calculated polar surface area (PSA) of 35.53 Ų and a predicted logP of 3.19 —place it within a moderately lipophilic, low-polarity space typical of benzyl-protected fluorinated aromatics, which influences its handling, purification, and reaction medium compatibility in synthetic workflows.

Methyl 4-benzyloxy-2-fluorobenzoate (CAS 1221179-04-9): Why Simple Analog Substitution Invalidates Synthetic Routes


The specific ortho-fluoro and para-benzyloxy substitution pattern of Methyl 4-benzyloxy-2-fluorobenzoate creates a non-interchangeable reactivity and protection profile that generic substitution disrupts. Swapping the para-benzyloxy group for a free hydroxyl (e.g., Methyl 2-fluoro-4-hydroxybenzoate) introduces an unprotected phenol that would undergo competing side reactions during subsequent alkylation, acylation, or coupling steps, thereby altering the synthetic route and compromising yield . Similarly, replacing the ortho-fluorine with hydrogen (e.g., Methyl 4-benzyloxybenzoate) changes the electronic environment of the aromatic ring, which impacts the regioselectivity and rate of electrophilic aromatic substitution or metalation events . Even regioisomers, such as methyl 3-(benzyloxy)-5-fluorobenzoate, exhibit distinct dipole moments and steric profiles that invalidate cross-substitution in target-oriented synthesis . Therefore, the compound's exact geometry and protected status are critical for preserving synthetic sequence fidelity and ensuring predictable intermediate behavior.

Methyl 4-benzyloxy-2-fluorobenzoate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Purity Specification: 97% (Sigma-Aldrich) vs. 95% (Alternative Suppliers)

Methyl 4-benzyloxy-2-fluorobenzoate is available with a minimum purity specification of 97% from Sigma-Aldrich , which is quantitatively superior to the 95% specification offered by competing suppliers such as AKSci . This 2% absolute difference in purity represents a 40% reduction in maximum impurity content (from 5% to 3%). The assay method is not explicitly stated in vendor technical datasheets but is typically established by HPLC or GC.

Chemical Synthesis Intermediate Purity Procurement Specification

Polar Surface Area (PSA) and logP: Differentiated Physicochemical Profile for Purification and Permeability

Methyl 4-benzyloxy-2-fluorobenzoate exhibits a calculated PSA of 35.53 Ų and a predicted logP of 3.19 . Compared to its free phenol analog Methyl 2-fluoro-4-hydroxybenzoate (C8H7FO3), the benzyl-protected ester displays substantially increased lipophilicity and reduced polar surface area, translating to longer retention times in reversed-phase HPLC and enhanced predicted passive membrane permeability. In contrast, 4-Benzyloxy-2-fluorobenzoic acid (the corresponding free acid, MW 246.23 g/mol ) exhibits a significantly lower logP due to the ionizable carboxyl group, which alters its extraction behavior and chromatographic mobility. Class-level inference from fluorinated benzoate SAR studies indicates that the 2-fluoro substitution modulates electronic density and influences nucleophilic aromatic substitution (SNAr) reactivity relative to non-fluorinated or 3-fluoro congeners .

Medicinal Chemistry ADME Prediction Chromatographic Purification

Synthetic Feasibility: Direct Preparation from Readily Available Methyl 2-fluoro-4-hydroxybenzoate

The synthesis of Methyl 4-benzyloxy-2-fluorobenzoate can be achieved by benzylation of Methyl 2-fluoro-4-hydroxybenzoate using benzyl chloride and potassium carbonate in an appropriate solvent (e.g., DMF or acetone) . The free phenol precursor, Methyl 2-fluoro-4-hydroxybenzoate, is commercially available at 98% purity from suppliers such as Thermo Scientific and serves as a cost-effective starting material. In contrast, alternative benzyl-protected regioisomers, such as Methyl 2-(benzyloxy)-3-fluorobenzoate, require different starting materials and exhibit distinct reactivity due to the ortho/para-directing effects of the substituents, which alters the efficiency of subsequent functionalization steps .

Organic Synthesis Protecting Group Strategy Process Chemistry

Cost-Basis Comparison: Methyl Ester vs. Free Acid Intermediate Procurement

Methyl 4-benzyloxy-2-fluorobenzoate is priced at approximately $86 for 1 g (95% purity) from AKSci . In comparison, its close synthetic relative, 4-Benzyloxy-2-fluorobenzoic acid (the free acid, CAS 114045-96-4), is available at a significantly higher cost: approximately $1,117.90 for 1 g at 95% purity from Aladdin . This represents a 13-fold cost differential on a per-gram basis. While the free acid offers a different functional handle for direct amide coupling or other carboxylic acid-specific transformations, the methyl ester provides a more economical entry point for sequences where ester hydrolysis is planned later or where the ester itself is the desired functional group.

Procurement Strategy Cost Analysis Supply Chain

Application Context: Fluorinated Benzyloxybenzoate Scaffold in HDAC Inhibitor Design

Benzyl oxybenzoate derivatives, a structural class encompassing Methyl 4-benzyloxy-2-fluorobenzoate, have been computationally evaluated and synthesized as potential dual histone deacetylase (HDAC) inhibitors with applications in cancer and CNS disorder research [1]. While specific biological data for Methyl 4-benzyloxy-2-fluorobenzoate itself is not available in the primary literature, the compound's core scaffold (2-fluoro-4-benzyloxybenzoate) aligns with pharmacophoric elements identified in in-silico docking studies. In contrast, non-fluorinated analogs (e.g., methyl 4-benzyloxybenzoate) or analogs lacking the benzyl group (e.g., methyl 2-fluoro-4-hydroxybenzoate) would present different steric and electronic profiles that alter binding interactions with the HDAC active site zinc ion and the hydrophobic tunnel region . The fluorine atom at C2 can influence the pKa of neighboring groups and serve as a hydrogen bond acceptor, while the benzyl group occupies a hydrophobic pocket.

Medicinal Chemistry Epigenetics HDAC Inhibitors

Procurement-Driven Application Scenarios for Methyl 4-benzyloxy-2-fluorobenzoate (CAS 1221179-04-9)


Multi-Step Synthesis Requiring Orthogonal Phenol Protection

In synthetic sequences where the 4-hydroxy group of a 2-fluorobenzoate scaffold must remain protected during multiple reaction steps (e.g., alkylation of a different site, metal-catalyzed cross-coupling, or oxidation), Methyl 4-benzyloxy-2-fluorobenzoate serves as an ideal starting material. The benzyl ether is stable to a wide range of basic and nucleophilic conditions but can be selectively cleaved under mild hydrogenolysis conditions without affecting the methyl ester. Procurement of the 97% purity grade minimizes impurities that could interfere with sensitive transition metal catalysts or lead to byproduct formation.

Medicinal Chemistry Hit-to-Lead Optimization for HDAC and Kinase Targets

Research programs focused on developing novel HDAC inhibitors or kinase inhibitors can utilize Methyl 4-benzyloxy-2-fluorobenzoate as a core intermediate for parallel library synthesis. The compound's structural features align with pharmacophore models for dual HDAC inhibition [1], and the fluorine atom provides a handle for metabolic stability enhancement and potential 19F NMR tracking. Procurement of this specific regioisomer ensures that the SAR exploration remains focused on the 2-fluoro-4-benzyloxy substitution pattern, avoiding confounding variables introduced by regioisomeric impurities.

Cost-Sensitive Scale-Up of Protected Fluorinated Phenol Intermediates

When scaling up from milligram discovery quantities to multi-gram or kilogram batches, the cost differential between the methyl ester ($86/g) and the free acid analog ($1,117.90/g) becomes a decisive procurement factor. Methyl 4-benzyloxy-2-fluorobenzoate provides a significantly more economical protected intermediate for routes that ultimately require the free acid (via ester hydrolysis) or that utilize the ester directly in subsequent reactions (e.g., hydrazinolysis, reduction to benzyl alcohol, or transesterification). This cost advantage supports larger-scale synthesis without compromising the protected status of the phenol.

Development of 19F NMR Probes and Fluorinated Building Blocks

The presence of a single fluorine atom at the ortho position makes this compound a useful building block for constructing 19F NMR probes or fluorinated fragments for fragment-based drug discovery (FBDD). The predicted logP of 3.19 indicates suitable lipophilicity for membrane permeability studies, and the benzyl group can be exchanged for other protecting groups or cleaved to reveal the free phenol for further functionalization. Researchers procuring this compound for fluorine-specific applications benefit from the well-defined 2-fluoro substitution, which offers distinct electronic effects compared to 3-fluoro or non-fluorinated analogs [2].

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